molecular formula C13H8BrN B1596350 6-Bromobenzo[h]quinoline CAS No. 30727-61-8

6-Bromobenzo[h]quinoline

Cat. No.: B1596350
CAS No.: 30727-61-8
M. Wt: 258.11 g/mol
InChI Key: OMHXBRAVEDGICZ-UHFFFAOYSA-N
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Description

6-Bromobenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C13H8BrN It is a derivative of benzo[h]quinoline, where a bromine atom is substituted at the 6th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[h]quinoline typically involves the bromination of benzo[h]quinoline. One common method is the reaction of benzo[h]quinoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom at the 6th position .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[h]quinoline is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

    Benzo[h]quinoline: The parent compound without the bromine substitution.

    6-Chlorobenzo[h]quinoline: A similar compound with a chlorine atom instead of bromine.

    6-Fluorobenzo[h]quinoline: A fluorine-substituted analog.

Uniqueness: 6-Bromobenzo[h]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s electronic distribution and steric interactions, making it distinct from its chloro and fluoro analogs .

Properties

IUPAC Name

6-bromobenzo[h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-12-8-9-4-3-7-15-13(9)11-6-2-1-5-10(11)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHXBRAVEDGICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319670
Record name NSC349095
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30727-61-8
Record name NSC349095
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC349095
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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